

# physicochemical properties of 5-Isopropyl-2-pyrimidinamine

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## Compound of Interest

Compound Name: **5-Isopropyl-2-pyrimidinamine**

Cat. No.: **B1592147**

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An In-depth Technical Guide to the Physicochemical Properties of **5-Isopropyl-2-pyrimidinamine**

## Authored by: Gemini, Senior Application Scientist Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of **5-Isopropyl-2-pyrimidinamine** (CAS No. 98432-17-8), a heterocyclic amine of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering not only a compilation of essential data but also the scientific rationale behind its measurement and its implications for drug discovery. We delve into the compound's structural attributes, solubility, lipophilicity, and ionization state, providing field-proven experimental protocols and contextualizing these properties within the framework of modern pharmaceutical development.

## Introduction: The Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring is a quintessential heterocyclic motif, forming the backbone of nucleobases such as cytosine, thymine, and uracil.<sup>[1]</sup> Its prevalence in nature and its ability to engage in various biological interactions have made it a "privileged scaffold" in medicinal chemistry.<sup>[2]</sup> Pyrimidine derivatives are known to exhibit a vast array of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.<sup>[1][3][4]</sup> The strategic

functionalization of the pyrimidine core allows for the fine-tuning of a molecule's steric, electronic, and physicochemical properties to optimize its interaction with biological targets. **5-Isopropyl-2-pyrimidinamine** is one such derivative, whose characterization is a critical first step in evaluating its potential as a lead compound in a drug discovery pipeline. This guide serves as a foundational resource for that purpose.

## Chemical Identity and Core Properties

A precise understanding of a compound's identity is paramount. **5-Isopropyl-2-pyrimidinamine** is identified by the Chemical Abstracts Service (CAS) number 98432-17-8.<sup>[5]</sup> Its fundamental properties are summarized below.

Property	Value	Source
CAS Number	98432-17-8	<a href="#">[5]</a>
Molecular Formula	C <sub>7</sub> H <sub>11</sub> N <sub>3</sub>	<a href="#">[5]</a>
Molecular Weight	137.18 g/mol	<a href="#">[5]</a>
IUPAC Name	5-(propan-2-yl)pyrimidin-2-amine	N/A
Synonyms	Pyrimidine, 2-amino-5-isopropyl-	<a href="#">[5]</a>
SMILES	NC1=NC=C(C(C)C)C=N1	<a href="#">[5]</a>
Purity	≥98% (Commercially available)	<a href="#">[5]</a>

## Key Physicochemical Parameters for Drug Development

The journey of a drug from administration to its target is governed by its physicochemical properties. Here, we analyze the key computed parameters for **5-Isopropyl-2-pyrimidinamine** and their significance.

### Lipophilicity (logP)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is one of the most critical ADME (Absorption, Distribution, Metabolism, Excretion) predictors. It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water.

- Computed logP: 1.1822[5]

Expert Insight: A logP value of 1.18 suggests that **5-Isopropyl-2-pyrimidinamine** has a balanced hydrophilic-lipophilic character. According to Lipinski's "Rule of Five," a successful drug candidate should ideally have a logP value not greater than 5.[6][7] This compound's moderate lipophilicity is favorable, suggesting it may possess good oral absorption and cell membrane permeability without being so lipophilic as to cause issues with solubility or metabolic instability.

## Topological Polar Surface Area (TPSA)

TPSA is defined as the sum of surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. It is an excellent predictor of a drug's transport properties, particularly its ability to permeate the intestinal wall and the blood-brain barrier.

- Computed TPSA: 51.8 Å<sup>2</sup>[5]

Expert Insight: A TPSA value of 51.8 Å<sup>2</sup> is well within the desirable range for good oral bioavailability (typically <140 Å<sup>2</sup>). This value suggests that the molecule is likely to be readily absorbed in the gastrointestinal tract.

## Hydrogen Bonding Capacity

The number of hydrogen bond donors and acceptors influences a molecule's solubility and its ability to bind to biological targets.

- Hydrogen Bond Donors: 1 (from the primary amine group)[5]
- Hydrogen Bond Acceptors: 3 (two ring nitrogens and the exocyclic amine nitrogen)[5]

Expert Insight: These values are compliant with Lipinski's Rule of Five ( $\leq 5$  donors,  $\leq 10$  acceptors). The presence of both donor and acceptor sites allows for specific interactions with target proteins while maintaining a balance that prevents excessive polarity, which could hinder membrane passage.

## Rotatable Bonds

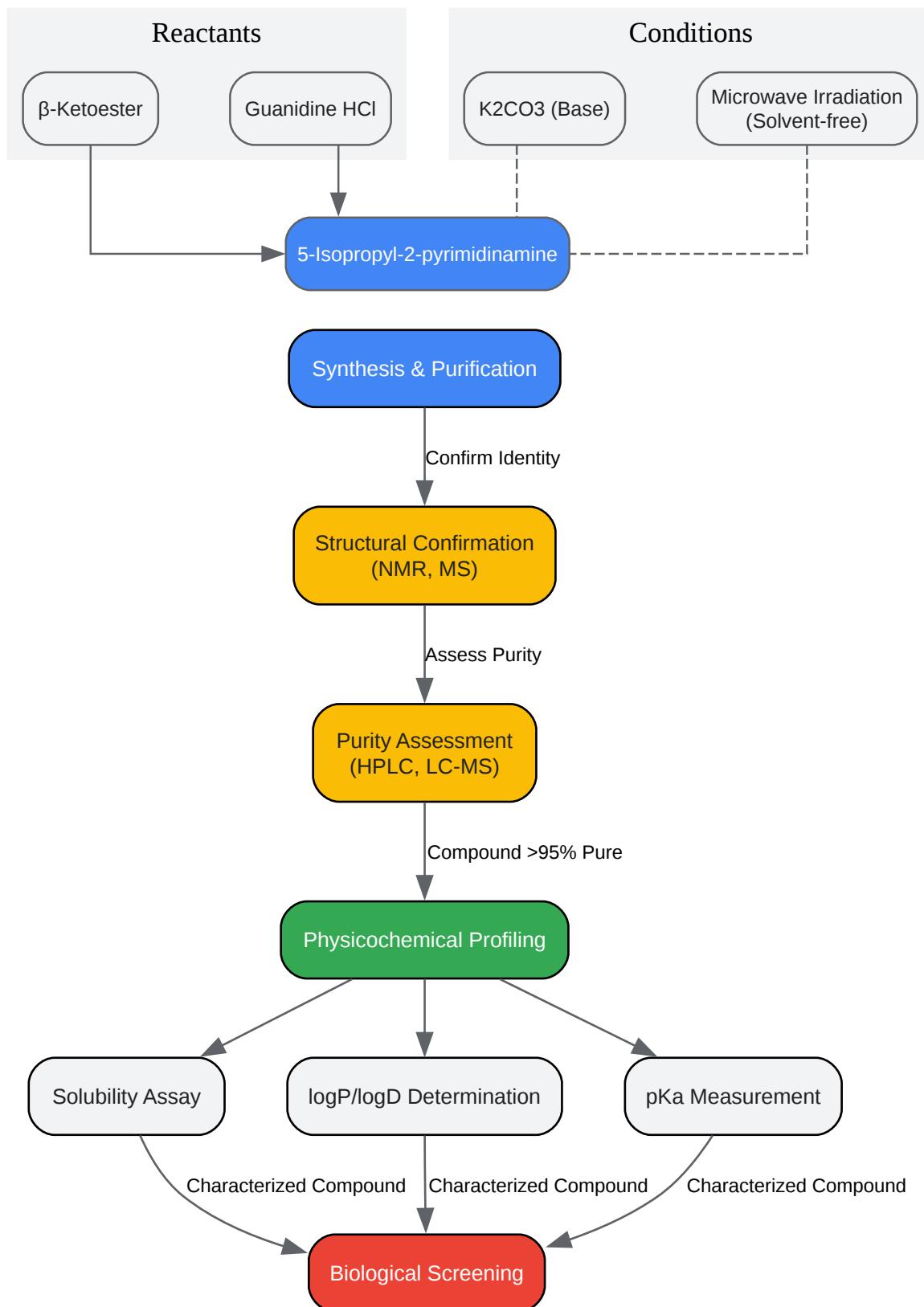
The number of rotatable bonds is an indicator of molecular flexibility. High flexibility can lead to a loss of entropy upon binding to a target, which is energetically unfavorable.

- Rotatable Bonds: 1 (the bond between the pyrimidine ring and the isopropyl group)[5]

Expert Insight: With only one rotatable bond, the molecule possesses a degree of conformational rigidity. This is often advantageous in drug design, as it reduces the entropic penalty of binding and can lead to higher affinity and selectivity for the intended target.

## Synthesis Pathway

A practical and efficient synthesis is crucial for the exploration of any chemical scaffold. A general and direct method for synthesizing 5-substituted 2-aminopyrimidines has been reported.[8] The reaction proceeds in a single step via the microwave-assisted treatment of a corresponding  $\beta$ -ketoester with guanidine hydrochloride in the presence of a base like potassium carbonate, without the need for a solvent.[8]

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